Sp-Camps

Descripción general

Descripción

It is a cAMP analog and is known to be a potent activator of cAMP-dependent PKA I and PKA II .

Synthesis Analysis

Sp-Camps is a cAMP analog and acts as a potent activator of cAMP-dependent PKA I and PKA II . It also acts as a competitive phosphodiesterase (PDE3A) inhibitor with a Ki of 47.6 µM . Sp-Camps binds the PDE10 GAF domain with an EC50 of 40 μM .

Molecular Structure Analysis

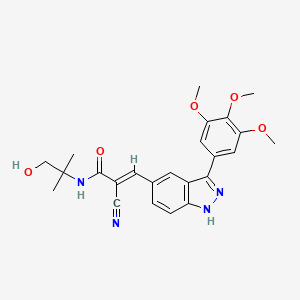

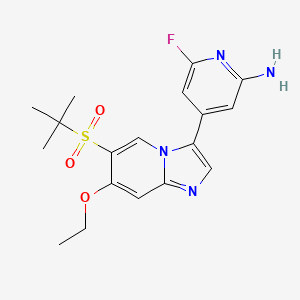

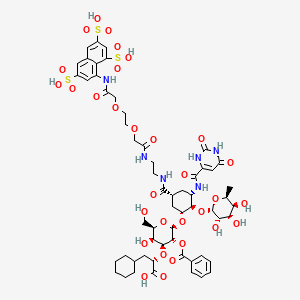

The molecular formula of Sp-Camps is C10H12N5O5PS . It is a nucleoside 3’,5’-cyclic phosphorothioate having adenine as the nucleobase (the Sp-stereoisomer). It is a member of purines and a nucleoside 3’,5’-cyclic phosphorothioate .

Chemical Reactions Analysis

Sp-Camps and Rp-Camps, acting as cAMP-agonists and -antagonists respectively, have been developed as chemical binders . These compounds have been tested for their binding properties to PKA R-subunits and holoenzyme .

Physical And Chemical Properties Analysis

Sp-Camps has a molecular weight of 345.27 g/mol . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Aplicaciones Científicas De Investigación

Axonal Morphogenesis

Sp-CAMPS plays a crucial role in the development of neural circuits by influencing axonal growth. It has been shown that the spatiotemporal regulation of intracellular cAMP levels, which can be manipulated using Sp-CAMPS, affects axonal branching and elongation. This is essential for the establishment of functional neural circuits .

Long-Term Potentiation (LTP)

In the field of neuroscience, Sp-CAMPS has been used to study the maintenance of LTP in hippocampal CA1 pyramidal neurons. The application of Sp-CAMPS can reverse LTP, providing insights into the postsynaptic cAMP-dependent processes that maintain synaptic strength, which is vital for understanding the molecular basis of memory storage .

cAMP-Dependent Protein Kinase Activation

Sp-CAMPS is a potent activator of cAMP-dependent protein kinases (PKA). Its unique properties, such as cell permeability and resistance to cyclic nucleotide phosphodiesterases, make it an invaluable tool for studying cAMP-dependent signaling pathways .

Glucose-Stimulated Insulin Secretion

Research has utilized Sp-CAMPS to understand the cAMP dependence of first-phase glucose-stimulated insulin secretion. This application is significant in diabetes research, where understanding the mechanisms of insulin release can lead to better therapeutic strategies .

Opiate Withdrawal Behaviors

Sp-CAMPS has been employed to investigate the modulation of opiate withdrawal behaviors. It serves as a specific PKA inhibitor, providing insights into the role of cAMP in the activation of enzymes related to opiate addiction and withdrawal processes .

Cell Regulation and Gene Expression

Sp-CAMPS analogs have been used to study their effects on gene expression, cell shape change, apoptosis, DNA replication, and protein phosphorylation in intact cells. These studies help in understanding how basal cAMP-kinase activity modulates various cellular processes and responses to other signaling pathways .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPNJFHAPJOHPP-JOILOJCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178316 | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sp-Camps | |

CAS RN |

23645-17-2 | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine-3',5'-cyclic phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B610497.png)

![3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one](/img/structure/B610498.png)

![(3-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol](/img/structure/B610504.png)